2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Overview
Description
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione, also known as TPI-1, is a chemical compound with the formula C6H2Cl2O2 . It is also referred to by other names such as 2-(2,5-Dichlorophenyl)-1,4-benzoquinone and 2’,5’-Dichloro-[1,1’-biphenyl]-2,5-dione .
Synthesis Analysis
The synthesis of 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione and its derivatives has been explored in various studies. For instance, a series of derivatives were developed through chemical modifications of the parachinone cannabinol HU-331 . The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds .Molecular Structure Analysis
The molecular structure of 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione consists of a cyclohexadiene ring with two carbonyl groups at the 1 and 4 positions, and a 2,5-dichlorophenyl group attached at the 2 position . The molecular weight of the compound is 176.985 .Scientific Research Applications
Synthesis of Novel Organic Compounds
A study demonstrated the synthesis of novel 2,3,5,6-tetrakis (substituted thio)cyclohexa-2,5-diene-1,4-diones and 2,5-dichloro-3,6-diaminocyclohexa-2,5-diene-1,4-diones using an economical green methodology. This approach employed laundry detergent as a catalyst in water for nucleophilic addition and substitution reactions of 1,4-benzoquinone and chloranil with sulfur and nitrogen nucleophiles, yielding high product yields. This method underscores the compound's utility in creating derivatives with potential antibacterial and antifungal properties (Tandon, Kumar, Mishra, & Shukla, 2012).
Biological Evaluation
The same study highlighted the biological evaluation of these synthesized compounds, revealing that specific derivatives exhibited better antifungal activity compared to conventional antifungal drugs against certain pathogens. Additionally, one of the compounds showed superior antibacterial activity to ampicillin against various bacterial strains without exhibiting toxicity towards mammalian cells, showcasing the compound's potential in developing new antimicrobial agents (Tandon, Kumar, Mishra, & Shukla, 2012).
Development of Corrosion Inhibitors
Research on 1,8-dioxooctahydroxanthene derivatives, synthesized from interactions involving cyclohexane-1,3-dione, explored their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This study found that these derivatives could achieve over 97% efficiency in preventing corrosion, highlighting the derivative's potential as an environmentally friendly corrosion inhibitor. The study also utilized quantum chemical methods to suggest that the lone pair electrons of oxygen in the 1,8-dioxooctahydroxanthene structure interact with metal surfaces, reducing surface roughness and corrosion attacks as confirmed by microscopy examination (Maleki et al., 2016).
Future Directions
The future directions for research on 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione could involve further exploration of its antitumor activity and the development of new derivatives with enhanced bioactivity . The compound’s mechanism of action and its potential applications in cancer treatment are areas of interest for future studies .
properties
IUPAC Name |
2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFYORNAYYOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359168 | |
Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
CAS RN |
79756-69-7 | |
Record name | 79756-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-Dichlorophenyl)-1,4-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.